molecular formula C18H25NO4 B581377 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1255933-99-3

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B581377
CAS No.: 1255933-99-3
M. Wt: 319.401
InChI Key: WWECNXWJOKAFAB-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3-ethylphenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 3-ethylbenzaldehyde.

    Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.

    Aldol Condensation: The protected pyrrolidine is then subjected to an aldol condensation reaction with 3-ethylbenzaldehyde in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for treating neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications.

Properties

IUPAC Name

(3R,4S)-4-(3-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-12-7-6-8-13(9-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECNXWJOKAFAB-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.